molecular formula C15H23NO2 B12589053 Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate CAS No. 644984-58-7

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate

Cat. No.: B12589053
CAS No.: 644984-58-7
M. Wt: 249.35 g/mol
InChI Key: VPNRSRJOHFQVIW-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate is a chiral ester featuring a stereochemically defined (3S)-configured carbon backbone, a methyl-substituted amino group, and a (1S)-1-phenylethyl moiety. Its stereochemistry and functional groups influence reactivity, solubility, and biological interactions, making structural comparisons with analogous compounds critical for understanding its applications .

Properties

CAS No.

644984-58-7

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

ethyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C15H23NO2/c1-5-18-15(17)11-12(2)16(4)13(3)14-9-7-6-8-10-14/h6-10,12-13H,5,11H2,1-4H3/t12-,13-/m0/s1

InChI Key

VPNRSRJOHFQVIW-STQMWFEESA-N

Isomeric SMILES

CCOC(=O)C[C@H](C)N(C)[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)CC(C)N(C)C(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Reaction with aqueous NaOH cleaves the ester into the corresponding carboxylic acid salt and ethanol. This proceeds via nucleophilic acyl substitution, forming (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoic acid.

  • Acidic Hydrolysis : Strong acids like HCl promote ester cleavage to yield the free carboxylic acid, though this pathway is less commonly utilized due to competing side reactions at the amino group.

Key Data :

Reaction TypeConditionsProductMonitoring Method
Basic Hydrolysis1M NaOH, refluxSodium (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoateTLC, NMR
Acidic Hydrolysis6M HCl, 60°C(3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoic acidNMR

Alkylation and Acylation at the Amino Group

The tertiary amine participates in N-alkylation and N-acylation :

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form quaternary ammonium salts. Stereochemical outcomes depend on the steric bulk of the alkylating agent .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides. This reaction is typically conducted under Schotten-Baumann conditions to minimize ester hydrolysis.

Example Reaction Pathway :

\text{Ethyl (3S)-3-{methyl[...]butanoate} + CH₃I \rightarrow \text{Ethyl (3S)-3-{trimethyl[...]butanoate iodide}^-}

Key Insight : The stereochemistry of the (1S)-1-phenylethyl group influences reaction rates and regioselectivity due to steric hindrance .

Stability and Reactivity Under Controlled Conditions

  • Thermal Stability : Decomposes above 200°C, with degradation pathways including retro-aldol cleavage of the amino ester backbone.

  • pH Sensitivity : Reactivity increases in strongly acidic or basic media due to protonation/deprotonation of the amine and ester groups.

Scientific Research Applications

Pharmaceutical Applications

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate serves as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the preparation of premafloxacin, an antibiotic aimed at treating veterinary pathogens. The synthesis process involves stereoselective methods that enhance the efficacy and specificity of the resultant compounds .

Table 1: Synthesis Pathway of Premafloxacin

StepReaction TypeKey Intermediate
1Asymmetric Michael AdditionIsobutyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate (5c)
2Stereoselective Alkylation(3S,4S)-3-allyl-1,4-dimethylazetidin-2-one (17)

This compound's structural characteristics allow it to exhibit significant biological activity, making it a valuable building block in drug development.

Biochemical Research

In biochemical studies, this compound has been investigated for its interactions with various biological systems. Research indicates that compounds with similar structures can influence enzyme activities and receptor binding affinities, which are critical for understanding drug mechanisms and developing new therapeutics .

Potential in Drug Design

The compound's unique stereochemistry and functional groups offer opportunities for designing novel drugs with improved pharmacokinetic and pharmacodynamic profiles. Its ability to interact selectively with biological targets makes it a candidate for further exploration in medicinal chemistry .

Case Studies and Experimental Findings

Several studies have highlighted the potential applications of this compound:

  • Antibiotic Development : The compound's role as an intermediate in premafloxacin synthesis illustrates its importance in developing antibiotics targeting resistant bacterial strains.
  • Enzyme Interaction Studies : Investigations into its effects on phospholipase A2 suggest that modifications to its structure could lead to compounds that mitigate drug-induced phospholipidosis, a common side effect of many pharmaceuticals .

Mechanism of Action

The mechanism of action of Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety can mimic neurotransmitters, potentially affecting signaling pathways in the nervous system . Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl (3S)-3-(4-bromophenyl)butanoate

  • Structure: Shares the ethyl ester and (3S)-configuration but replaces the methyl[(1S)-1-phenylethyl]amino group with a 4-bromophenyl substituent .
  • Synthesis: Synthesized via alkaline hydrolysis of the ester group in methanol/NaOH, yielding (3S)-3-(4-bromophenyl)butanoic acid .
  • Key Differences: The bromophenyl group introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions compared to the electron-rich phenylethylamino group. Applications diverge: the bromophenyl derivative is a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), while the target compound’s amino group enables peptide coupling or enzyme inhibition studies.

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

  • Structure: Features a trifluoroethylamino group and 3,3-dimethyl substituents, differing in steric bulk and electronic properties from the target compound’s phenylethylamino group .
  • Synthesis : Prepared via nucleophilic substitution using 2,2,2-trifluoroethyl triflate and DIPEA in THF, followed by C18 chromatography .
  • Key Differences: The trifluoroethyl group enhances metabolic stability and lipophilicity, whereas the phenylethyl group may improve π-π stacking in receptor binding.

Methyl (S)-4-oxo-4-((1-phenylethyl)amino)butanoate

  • Structure: Contains a ketone (4-oxo) group and a phenylethylamino moiety, differing from the target compound’s tertiary amino and ester positioning .
  • Synthesis: Formed via nitroalkane amidation using methyl 4-nitrobutanoate and (S)-1-phenylethanamine, purified by silica gel chromatography .
  • Key Differences: The ketone group introduces polarity, affecting solubility and hydrogen-bonding capacity.

Biological Activity

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate, often referred to in the literature as a key intermediate in various synthetic pathways, has garnered attention for its potential biological activities. This compound is structurally related to several pharmacologically active substances and has been investigated for its effects on various biological systems. This article summarizes the relevant findings regarding its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through a stereoselective process involving asymmetric Michael addition and subsequent alkylation. The synthesis typically starts from isobutyl derivatives, leading to the formation of this compound as a critical intermediate for further reactions in pharmaceutical chemistry .

Table 1: Summary of Synthetic Pathways

StepReaction TypeKey ReagentsOutcome
1Asymmetric Michael AdditionIsobutyl derivativesFormation of (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate
2Stereoselective AlkylationAlkylating agentsFinal product: this compound

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. Its structural similarity to other known pharmaceuticals suggests potential interactions with biological targets such as receptors or enzymes involved in disease processes.

Antimicrobial Activity

Studies have shown that compounds related to this compound exhibit significant antimicrobial properties. For example, derivatives have been tested against a range of pathogens, demonstrating efficacy comparable to established antibiotics . This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound may modulate inflammatory responses. Compounds with similar structures have been reported to lower pro-inflammatory cytokine levels, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes within microbial or host cells, influencing pathways related to cell growth and immune response.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds derived from or related to this compound:

  • Study 1 : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .
  • Study 2 : Another research effort explored the anti-inflammatory properties of these compounds using human cell lines. The findings suggested a significant reduction in tumor necrosis factor-alpha (TNF-α) production upon treatment with this compound derivatives .

Table 2: Summary of Biological Studies

StudyFocus AreaFindingsReference
1AntimicrobialEffective against multiple bacterial strains
2Anti-inflammatoryReduced TNF-α levels in cell cultures

Q & A

Q. What are the key synthetic strategies for Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate, and how is stereochemical control achieved?

Methodological Answer: The synthesis typically involves chiral amine alkylation or reductive amination. For example:

  • Step 1: React a chiral amino ester (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) with a chiral electrophile like (1S)-1-phenylethyl bromide in tetrahydrofuran (THF) under nitrogen, using diisopropylethylamine (DIEA) as a base .
  • Step 2: Purify intermediates via reverse-phase C18 chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) to isolate enantiomerically pure products .
  • Stereochemical Control: The (1S)-1-phenylethyl group acts as a chiral auxiliary, inducing asymmetry through steric hindrance during alkylation. Enantiomeric excess (ee) is validated via chiral HPLC or LCMS with retention time comparisons .

Q. How is the compound characterized structurally, and what spectroscopic data are critical?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify stereochemistry and confirm the methyl[(1S)-1-phenylethyl]amino group. For instance, diastereotopic protons near the chiral center split into distinct multiplets .
  • LCMS/HPLC: LCMS (e.g., m/z 732 [M+H]+^+) confirms molecular weight, while chiral HPLC (e.g., QC-SMD-TFA05 method) quantifies ee .
  • Optical Rotation: Specific rotation ([α]D_D) values differentiate enantiomers (e.g., (S)- vs. (R)-configurations) .

Advanced Research Questions

Q. What role does the (1S)-1-phenylethyl group play in asymmetric catalysis or enzyme inhibition studies?

Methodological Answer: The (1S)-1-phenylethyl group provides steric bulk and π-π interactions, making the compound useful in:

  • Asymmetric Catalysis: Acts as a ligand in transition-metal complexes (e.g., Ru or Rh) for enantioselective hydrogenation. The phenyl group stabilizes intermediates via aromatic stacking .
  • Enzyme Inhibition: The chiral amine mimics natural substrates in enzymes like aminotransferases. Competitive inhibition assays (IC50_{50}) are performed using fluorescence polarization or surface plasmon resonance (SPR) .

Q. How do reaction conditions (solvent, temperature) impact the stability and enantioselectivity of this compound?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (e.g., hexane) improve ee in crystallization .
  • Temperature: Lower temperatures (0–25°C) favor kinetic control, reducing racemization. Higher temperatures (>60°C) may degrade the ester group, monitored via TGA/DSC .
  • Contradictions: reports 60°C as optimal for alkylation, while highlights degradation risks. Resolution involves time-controlled reactions with in-situ FTIR monitoring .

Q. What strategies resolve conflicting data in reaction yields or stereochemical outcomes?

Methodological Answer:

  • Reproducibility Checks: Validate methods using internal standards (e.g., deuterated analogs) to trace yield discrepancies .
  • Cross-Validation: Compare HPLC retention times with authentic standards (e.g., commercial (S)-configured amines) to confirm stereochemistry .
  • Statistical Analysis: Apply Design of Experiments (DoE) to identify critical variables (e.g., base strength, reaction time) causing yield variations .

Q. How is the compound utilized in mechanistic studies of chiral recognition?

Methodological Answer:

  • Host-Guest Chemistry: The compound serves as a guest in cyclodextrin or crown ether hosts. Binding constants (Ka_a) are measured via 1^1H NMR titration or isothermal titration calorimetry (ITC) .
  • Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies to explain enantioselectivity trends. For example, the (1S)-phenylethyl group lowers activation energy by 2.3 kcal/mol in SN2 reactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Purification: Replace column chromatography with continuous chromatography (SMB) or crystallization using chiral resolving agents (e.g., tartaric acid derivatives) .
  • Process Analytical Technology (PAT): Implement in-line Raman spectroscopy to monitor ee during large-scale reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.